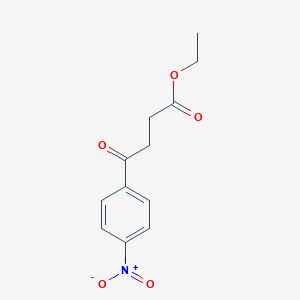

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate seems to be a complex organic compound. It likely contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

While specific synthesis methods for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate were not found, similar compounds have been synthesized via various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Synthesis

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been utilized in the synthesis of polysubstituted pyrazoles, showing potential as anticancer agents. The process involves the bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates to afford 4-bromo derivatives, which upon cyclization yield high yields of 4-hydroxpyrazoles. These compounds have been investigated for their anticancer properties, demonstrating the chemical's role in developing therapeutic agents (F. S. Soliman & R. Shafik, 1975).

Optical Storage Materials

Research has explored the copolymerization of derivatives related to Ethyl 4-(4-nitrophenyl)-4-oxobutyrate for reversible optical storage applications. The interactions between azo groups and side groups in these copolymers lead to significant shifts in absorption maxima and high photoinduced birefringence. This indicates the compound's utility in developing materials with optical storage capabilities (X. Meng et al., 1996).

Biosynthesis Studies

In the field of enology, Ethyl 4-oxobutyrate, a related compound, has been used to study the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries. The compound's addition to simulated sherry under specific conditions confirmed pathways for the formation of various products, showcasing its role in understanding biochemical pathways in food science (G. Fagan et al., 1981).

Antimicrobial Agent Synthesis

The synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, a process involving Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, has been studied for antimicrobial properties. These compounds have been tested against various microbial strains, revealing their potential as antimicrobial agents and highlighting the compound's application in developing new antimicrobials (S. G. Kucukguzel et al., 1999).

Corrosion Inhibition

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been implicated in the synthesis of pyranpyrazole derivatives used as corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors demonstrate high efficiency and provide insights into designing more effective corrosion protection strategies (P. Dohare et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-(4-nitrophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQOHLGYAHDYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573807 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate | |

CAS RN |

15118-70-4 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)